molecular formula C10H13ClFN B12102573 [(4-Chloro-3-fluorophenyl)methyl](propyl)amine

[(4-Chloro-3-fluorophenyl)methyl](propyl)amine

Cat. No.: B12102573
M. Wt: 201.67 g/mol
InChI Key: YKBWBGHDRPOMPW-UHFFFAOYSA-N
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Description

(4-Chloro-3-fluorophenyl)methylamine is an organic compound characterized by the presence of a 4-chloro-3-fluorophenyl group attached to a methyl group, which is further connected to a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-fluorophenyl)methylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-fluorobenzyl chloride and propylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

    Catalysts: A base such as triethylamine or sodium hydroxide is often used to facilitate the reaction.

    Procedure: The 4-chloro-3-fluorobenzyl chloride is added dropwise to a solution of propylamine and the base in the solvent. The mixture is then heated under reflux for several hours.

    Purification: The product is purified by distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of (4-Chloro-3-fluorophenyl)methylamine may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (4-Chloro-3-fluorophenyl)methylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Chloro-3-fluorophenyl)methylamine is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural features make it a candidate for investigating interactions with various biological targets.

Medicine

In medicinal chemistry, (4-Chloro-3-fluorophenyl)methylamine is explored for its potential therapeutic properties. It is investigated for its activity against certain diseases, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

Industry

In the industrial sector, this compound is used in the production of polymers and materials with specific properties. Its incorporation into polymer chains can enhance the thermal stability and mechanical strength of the resulting materials.

Mechanism of Action

The mechanism of action of (4-Chloro-3-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)methylamine
  • (3-Fluorophenyl)methylamine
  • (4-Chloro-3-methylphenyl)methylamine

Uniqueness

(4-Chloro-3-fluorophenyl)methylamine is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This dual substitution can significantly influence the compound’s reactivity, binding affinity, and overall chemical properties, distinguishing it from other similar compounds.

Conclusion

(4-Chloro-3-fluorophenyl)methylamine is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in various reactions and interact with different molecular targets, making it a valuable tool in scientific research and industrial processes.

Properties

Molecular Formula

C10H13ClFN

Molecular Weight

201.67 g/mol

IUPAC Name

N-[(4-chloro-3-fluorophenyl)methyl]propan-1-amine

InChI

InChI=1S/C10H13ClFN/c1-2-5-13-7-8-3-4-9(11)10(12)6-8/h3-4,6,13H,2,5,7H2,1H3

InChI Key

YKBWBGHDRPOMPW-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC(=C(C=C1)Cl)F

Origin of Product

United States

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